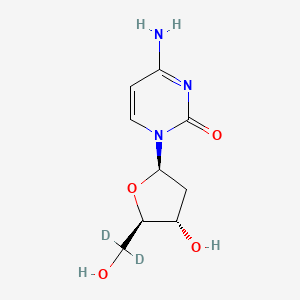

2'-Deoxycytidine-5',5''-d2

Description

Significance of Stable Isotopes in Mechanistic and Analytical Studies

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O), are non-radioactive and can be safely used in a wide range of studies, including those involving human subjects. diagnosticsworldnews.com Their use provides a wealth of information that would be difficult or impossible to obtain through other means. In mechanistic studies, the substitution of an atom with its heavier stable isotope can lead to a kinetic isotope effect, providing insights into the rate-limiting steps of enzymatic reactions. In analytical studies, stable isotope-labeled compounds are widely used as internal standards in mass spectrometry-based quantification, ensuring high accuracy and precision by correcting for sample loss during preparation and analysis. diagnosticsworldnews.comsilantes.com

Role of Deuterated Nucleosides in Advanced Biological Investigations

Deuterated nucleosides, which are nucleosides containing one or more deuterium atoms, are particularly valuable tools in nucleic acid research. google.comnih.gov The introduction of deuterium can alter the physical and chemical properties of the molecule in subtle but measurable ways, making them useful for a variety of applications. smolecule.com For instance, deuteration can simplify complex Nuclear Magnetic Resonance (NMR) spectra, aiding in the determination of nucleic acid structure and dynamics. google.com Furthermore, deuterated nucleosides can be used to probe the mechanisms of DNA and RNA modifying enzymes and to study DNA repair pathways. scienceopen.com

Overview of 2'-Deoxycytidine-5',5''-d2 as a Specialized Research Probe

This compound is a deuterated analog of 2'-deoxycytidine (B1670253), a fundamental component of DNA. smolecule.com In this molecule, two hydrogen atoms on the 5' carbon of the deoxyribose sugar are replaced with deuterium atoms. vulcanchem.com This specific labeling at a non-exchangeable position makes it a stable and reliable tool for various research applications. vulcanchem.com Its primary role is as an internal standard for the accurate quantification of 2'-deoxycytidine and its metabolites in biological samples using mass spectrometry. vulcanchem.com It is also utilized in studies of nucleic acid metabolism, DNA damage and repair, and the kinetic analysis of enzymes involved in nucleotide metabolism. smolecule.comnih.gov

Physicochemical Characteristics of this compound

The utility of this compound in research is underpinned by its specific physicochemical properties.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₁₁D₂N₃O₄ |

| Molecular Weight | Approximately 247.25 g/mol |

| Appearance | Pale Yellow Solid |

| Solubility | Slightly soluble in Methanol and Water |

| Storage | Refrigeration (2-8°C) |

| Isotopic Purity | Typically high, with a specified percentage of molecules containing the deuterium labels. |

Note: The molecular formula and weight may be presented for the anhydrous form in some sources. smolecule.comvulcanchem.com

Spectroscopic Profile

The defining characteristic of this compound is its mass spectrum, which shows a mass shift compared to its non-deuterated counterpart, 2'-deoxycytidine. This mass difference is the basis for its use as an internal standard in mass spectrometry. vulcanchem.com The deuterium labeling at the 5' and 5'' positions also results in distinct signals in ¹H and ²H NMR spectroscopy, which can be exploited in structural and dynamic studies of DNA.

Synthesis and Manufacturing of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods, each with its own advantages and applications.

Chemical Synthesis Approaches

Chemical synthesis of deuterated nucleosides often involves multi-step processes starting from readily available precursors. nih.gov For this compound, a common strategy involves the preparation of a deuterated sugar moiety, which is then coupled to the cytosine base. google.com The introduction of deuterium at the 5' position can be achieved through the reduction of a suitable precursor with a deuterium source. These chemical methods allow for the production of large quantities of the labeled compound.

Enzymatic Synthesis Methods

Enzymatic synthesis offers a high degree of specificity and can be used to produce deuterated nucleosides with precise labeling patterns. scienceopen.comnih.gov These methods often utilize a cascade of enzymes to build the nucleoside from simpler, isotopically labeled starting materials. bu.eduresearchgate.net For example, a deuterated ribose can be enzymatically converted to a deuterated nucleoside monophosphate, which is then further phosphorylated to the desired triphosphate. scienceopen.combu.edu While potentially more complex to set up, enzymatic synthesis can provide high isotopic purity.

Applications in Scientific Research

The unique properties of this compound make it a valuable tool in a variety of research areas.

Mass Spectrometry and Isotope Dilution Analysis

The most common application of this compound is as an internal standard in isotope dilution mass spectrometry. vulcanchem.com By adding a known amount of the deuterated standard to a biological sample, the endogenous, non-deuterated 2'-deoxycytidine can be accurately quantified. vulcanchem.com This technique is crucial for studying changes in nucleoside levels in various physiological and pathological states. The stability of the deuterium labels at the non-exchangeable 5' and 5'' positions is critical for the reliability of these long-term studies. vulcanchem.com

NMR Spectroscopy in Structural Biology

In NMR spectroscopy, the presence of deuterium in place of hydrogen can simplify complex spectra by creating an "NMR-window". google.comwipo.int This allows researchers to focus on the signals from specific, non-deuterated regions of a DNA or RNA molecule, facilitating the study of its structure and interactions with other molecules. google.com Stereoselective deuteration at the 5' position can also help in assigning the signals of the diastereotopic 5' protons, providing more precise structural constraints for DNA structure determination. tandfonline.com

Probing Enzymatic Processes and Reaction Mechanisms

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, where the rate of a chemical reaction is altered. By incorporating this compound into DNA and studying its interaction with enzymes, researchers can gain insights into the mechanisms of these enzymes. For example, it can be used to study the kinetics of kinases and polymerases, revealing how isotopic substitution affects enzyme activity and substrate specificity. smolecule.com

Investigations into DNA Repair and Metabolic Fate

Deuterated nucleosides like this compound can be used to trace the metabolic pathways of nucleosides in cells. smolecule.com By following the incorporation of the labeled nucleoside into DNA, researchers can study the processes of DNA synthesis and repair. smolecule.comnih.gov For instance, it can be used to investigate how DNA damage is recognized and repaired by cellular machinery. cam.ac.uknih.gov The metabolic fate of 2'-deoxycytidine and its analogs can also be studied, which is relevant for understanding the mechanism of action of certain antiviral and anticancer drugs. nih.gov

Comparative Analysis with Other Labeled Nucleosides

This compound is one of many isotopically labeled nucleosides used in research. Its specific characteristics make it suitable for particular applications compared to other labeled analogs.

Comparison with C13 and N15 Labeled Nucleosides

While this compound is labeled with a stable isotope of hydrogen, other nucleosides can be labeled with stable isotopes of carbon (¹³C) or nitrogen (¹⁵N). silantes.com These different labeling strategies provide complementary information. For example, ¹³C and ¹⁵N labeling is often used in NMR studies to probe the structure and dynamics of the nucleobase and the sugar pucker, while deuterium labeling is particularly useful for studying the solvent accessibility and dynamics of specific C-H bonds. The choice of isotope depends on the specific research question and the analytical technique being used.

Positional Isomers and Their Differential Applications

The position of the isotopic label within the nucleoside is crucial for its application. For example, 2'-Deoxycytidine-[5,6-d2] has deuterium atoms on the pyrimidine (B1678525) ring of the cytosine base. This would be useful for studying the chemistry of the base itself, such as enzymatic modifications or DNA-protein interactions involving the base. In contrast, the labeling in this compound is on the sugar moiety, making it ideal for tracking the sugar-phosphate backbone and its metabolism. vulcanchem.com

Interactive Data Table: Comparison of Labeled Nucleosides

| Labeled Nucleoside | Isotopic Label | Position of Label | Primary Applications |

| This compound | Deuterium (²H) | 5' and 5'' carbons of the deoxyribose | Internal standard in mass spectrometry, NMR structural studies, probing enzyme kinetics. google.comsmolecule.comvulcanchem.com |

| 2'-Deoxycytidine-[5,6-d2] | Deuterium (²H) | 5 and 6 positions of the cytosine base | Studying nucleobase chemistry and interactions. |

| [¹³C, ¹⁵N]-2'-Deoxycytidine | Carbon-13, Nitrogen-15 | Throughout the molecule | NMR structural and dynamic studies of the entire nucleoside. silantes.com |

| 5-Aza-2'-deoxycytidine | Nitrogen-15 (can be synthesized) | Position 5 of the pyrimidine ring | Studying DNA methylation and as an epigenetic drug. nih.govresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O4 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

4-amino-1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i4D2 |

InChI Key |

CKTSBUTUHBMZGZ-YNJVSGIFSA-N |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)N)O)O |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of 2 Deoxycytidine 5 ,5 D2

Established Synthetic Routes for Deuterated Nucleosides

The synthesis of nucleosides with deuterium (B1214612) specifically incorporated into the sugar moiety requires precise and controlled chemical or enzymatic methods. Unlike labeling of the nucleobase, which can sometimes be achieved by direct exchange reactions, sugar labeling typically involves building the nucleoside from an already deuterated precursor.

Chemical Synthesis Approaches for 2'-Deoxycytidine-5',5''-d2

The primary chemical strategy for synthesizing this compound involves a multi-step process starting with a deuterated sugar. An efficient and widely applicable procedure begins with the chemical preparation of [5-²H₂]-D-ribose. nih.gov This isotopically labeled ribose is then converted into the desired deoxycytidine nucleoside through a series of chemical transformations.

A common synthetic pathway involves:

Preparation of a Deuterated Intermediate : The synthesis starts with a suitable precursor that allows for the introduction of deuterium at the C5 position. This is often achieved by the reduction of a 5'-aldehyde or 5'-ester derivative of a protected ribose or xylose using a deuterium source like sodium borodeuteride (NaBD₄).

Glycosylation : The deuterated sugar is then coupled with a protected cytosine base. The Vorbrüggen glycosylation is a standard method for this step, where a silylated cytosine is reacted with a protected sugar derivative (e.g., a 1-chloro- or 1-acetyl-sugar) in the presence of a Lewis acid catalyst.

Conversion to Deoxynucleoside : The resulting ribonucleoside is converted to the 2'-deoxynucleoside. This can be accomplished through methods like the Barton-McCombie deoxygenation, which involves the formation of a 2'-thionocarbonate intermediate followed by radical-mediated reduction.

Deprotection : Finally, all protecting groups on the sugar and the base are removed under appropriate conditions to yield the final product, this compound.

An alternative approach mirrors the synthesis of other specifically deuterated nucleosides, such as 4'-deuteriothymidine. ucla.edu This could involve the selective oxidation of the 5'-hydroxyl group of a protected 2'-deoxycytidine (B1670253) to an aldehyde, followed by reduction with a deuterated reducing agent to introduce the two deuterium atoms at the 5' position. ucla.edu

Enzymatic Synthesis Strategies for Site-Specific Deuteration

Enzymatic methods offer high specificity and efficiency for the synthesis of deuterated nucleotides, often proceeding under mild conditions. scienceopen.comnih.gov These strategies typically combine a chemically synthesized deuterated precursor with a series of enzyme-catalyzed reactions. For this compound, the synthesis would begin with chemically prepared [5-²H₂]-D-ribose. nih.govscienceopen.com

A representative enzymatic pathway includes the following steps:

Initial Phosphorylation : The labeled [5-²H₂]-D-ribose is first phosphorylated by a ribokinase to produce [5-²H₂]-D-ribose-5-phosphate.

Conversion to PRPP : This monophosphate is then converted to 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP) by PRPP synthetase. scienceopen.com

Formation of Ribonucleoside Monophosphate : The appropriate base, in this case, uracil (B121893), is attached by an enzyme like uracil phosphoribosyltransferase to form deuterated uridine (B1682114) monophosphate (UMP).

Phosphorylation to Triphosphate : UMP is subsequently phosphorylated twice by kinases to yield deuterated uridine triphosphate (UTP). scienceopen.com

Amination to CTP : The deuterated UTP is converted to deuterated cytidine (B196190) triphosphate (CTP) by CTP synthetase. scienceopen.com

Reduction to Deoxyribonucleotide : Finally, the 2'-hydroxyl group of the deuterated CTP is removed by a ribonucleotide reductase enzyme system to yield this compound-5'-triphosphate (dCTP-d2). This can then be dephosphorylated to the target nucleoside, this compound.

This chemo-enzymatic approach is powerful as it can produce milligram quantities of the desired product with high isotopic purity. nih.govscienceopen.com

Palladium-Catalyzed Deuterium Exchange Reactions

Palladium-catalyzed hydrogen-deuterium (H-D) exchange has emerged as a convenient method for deuterating organic molecules, including nucleosides. thieme-connect.comnih.gov This technique typically uses a palladium-on-carbon (Pd/C) catalyst in heavy water (D₂O), often with the presence of hydrogen or deuterium gas. clockss.orgresearchgate.net

However, research has consistently shown that this method is primarily effective for incorporating deuterium into the heterocyclic base moiety of nucleosides. thieme-connect.comclockss.orgresearchgate.net The reaction facilitates H-D exchange at specific, often activated, positions on the purine (B94841) or pyrimidine (B1678525) ring. There is no significant evidence to suggest that this method can be used to label the non-activated C-H bonds of the sugar ring, such as those at the 5'-position. Therefore, palladium-catalyzed exchange is not a viable route for the synthesis of this compound.

Table 1: Comparison of Synthetic Routes for this compound

| Method | Starting Material | Key Steps | Applicability for 5',5''-d2 Labeling | Reference |

|---|---|---|---|---|

| Chemical Synthesis | [5-²H₂]-D-ribose or protected 2'-deoxycytidine | Glycosylation, deoxygenation, deprotection OR 5'-oxidation followed by deuterated reduction | Yes, allows for specific incorporation at the sugar moiety. | nih.gov, ucla.edu |

| Enzymatic Synthesis | [5-²H₂]-D-ribose | Multi-enzyme cascade involving kinases, synthetases, and ribonucleotide reductase | Yes, highly specific for producing the correctly labeled nucleotide. | nih.gov, scienceopen.com |

| Palladium-Catalyzed Exchange | 2'-Deoxycytidine | H-D exchange using Pd/C catalyst in D₂O | No, this method selectively labels the nucleobase, not the sugar ring. | thieme-connect.com, clockss.org |

Methodologies for Isotopic Purity and Enrichment Assessment

Following synthesis, it is critical to confirm the chemical identity, isotopic enrichment, and site-specificity of the deuterium labeling. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the principal techniques employed for this characterization. rsc.org

High-Resolution Mass Spectrometry for Deuterium Content Determination

High-resolution mass spectrometry (HR-MS) is a fundamental technique for determining the isotopic enrichment of a labeled compound. rsc.org By providing highly accurate mass measurements, HR-MS can distinguish between the unlabeled (d0), singly deuterated (d1), and doubly deuterated (d2) forms of the molecule.

The process involves:

Analysis : The purified sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI) coupled with a liquid chromatography (LC) system. rsc.org

Data Acquisition : A full-scan mass spectrum is acquired in a high-resolution mode. This allows for the clear separation of the isotopic peaks corresponding to the different deuterated species.

This method is highly sensitive and provides a clear picture of the distribution of isotopologues in the final sample. rsc.org

Nuclear Magnetic Resonance Spectroscopy for Isotopic Purity and Label Position Confirmation

¹H NMR Spectroscopy : In the proton NMR spectrum of this compound, the signal corresponding to the two protons at the 5' position (H5' and H5'') should be absent or significantly diminished. ucla.edu The extent of signal reduction provides a semi-quantitative measure of deuteration. Furthermore, the disappearance of these signals simplifies the spectrum, which can aid in the analysis of the remaining sugar protons. Shaking the sample with deuterium oxide (D₂O) can also be used to identify exchangeable protons (e.g., -OH, -NH₂), distinguishing them from the site-specifically incorporated deuterium atoms. libretexts.org

¹³C NMR Spectroscopy : The carbon NMR spectrum provides complementary information. The signal for the C5' carbon will be significantly affected. Due to the C-D coupling and the longer relaxation times, the C5' peak will appear as a multiplet (typically a triplet for a -CD₂ group) with a much lower intensity compared to the corresponding signal in the unlabeled compound. ucla.edu This effect confirms that the deuterium is attached to the C5' carbon.

²H NMR Spectroscopy : For a more direct analysis, deuterium NMR (²H NMR) can be performed. This technique directly observes the deuterium nuclei, producing a signal at the chemical shift corresponding to the 5' position. The integration of this signal, often relative to a deuterated standard, can provide a quantitative measure of site-specific enrichment.

Table 2: Analytical Characterization of this compound

| Technique | Information Provided | Expected Observation for this compound | Reference |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Overall isotopic enrichment and distribution of isotopologues. | A prominent molecular ion peak corresponding to the mass of the d2 compound. Lower intensity peaks for d0 and d1 species may be present. | rsc.org |

| ¹H NMR | Confirmation of label position and structural integrity. | Absence or significant reduction of the signal for the H5' and H5'' protons. | ucla.edu |

| ¹³C NMR | Confirmation of label position. | Reduced intensity and splitting of the C5' carbon signal into a multiplet due to C-D coupling. | ucla.edu, researchgate.net |

| ²H NMR | Direct detection and quantification of deuterium. | A signal in the spectrum at the chemical shift corresponding to the 5' position. |

Methodologies for Structural Integrity Confirmation (excluding basic properties)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the successful and specific incorporation of deuterium at the 5' and 5'' positions of the deoxyribose sugar moiety.

The key piece of evidence in the ¹H NMR spectrum is the absence of signals corresponding to the 5'- and 5''-protons. In the spectrum of unlabeled 2'-Deoxycytidine, these protons typically appear as a multiplet in the 3.7-3.8 ppm range. nih.gov The disappearance of this signal in the spectrum of this compound is a direct confirmation of deuteration at this specific site. The other signals corresponding to the protons on the cytosine base and the remaining positions of the deoxyribose ring should remain, with their chemical shifts and coupling patterns largely unperturbed.

In ¹³C NMR, the carbon atom attached to deuterium (C-D) exhibits a characteristic signal pattern. The C-5' signal, which appears around 64 ppm in the unlabeled compound, would show a diminished intensity and a different multiplicity in the deuterated analogue due to C-D coupling and the longer relaxation time of deuterated carbons. nih.gov

| Proton Position | Expected Chemical Shift (ppm) for 2'-Deoxycytidine nih.gov | Expected Observation for this compound | Rationale for Confirmation |

|---|---|---|---|

| H-6 | ~7.8 | Signal present | Confirms integrity of the pyrimidine ring. |

| H-1' | ~6.2 | Signal present | Confirms integrity of the N-glycosidic bond and sugar ring. |

| H-5 | ~5.8 | Signal present | Confirms integrity of the pyrimidine ring. |

| H-3' | ~4.4 | Signal present | Confirms integrity of the deoxyribose moiety. |

| H-4' | ~4.0 | Signal present | Confirms integrity of the deoxyribose moiety. |

| H-5', H-5'' | ~3.7-3.8 | Signal absent or significantly diminished | Primary confirmation of specific deuteration at the 5' position. |

| H-2', H-2'' | ~2.3 | Signal present | Confirms the deoxy nature of the sugar. |

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight of a compound, and by extension, its isotopic composition. For this compound, high-resolution mass spectrometry (HRMS) is particularly informative.

The analysis will confirm a molecular ion peak that is two mass units higher than that of the unlabeled 2'-Deoxycytidine. The strategic placement of the deuterium atoms at the 5' and 5'' positions ensures that the label is on a non-exchangeable site, making the compound a reliable standard for long-term studies and accurate quantification. vulcanchem.com The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 230.1, compared to 228.1 for the unlabeled analogue. Fragmentation analysis (MS/MS) can further confirm the location of the label, as fragments containing the C-5' position will retain the deuterium atoms and show the corresponding mass shift.

| Compound | Molecular Formula | Exact Mass [M] | Expected [M+H]⁺ (m/z) | Significance |

|---|---|---|---|---|

| 2'-Deoxycytidine | C₉H₁₃N₃O₄ | 227.0906 | ~228.1 | Reference compound. |

| This compound | C₉H₁₁D₂N₃O₄ | 229.1032 | ~230.1 | Confirms the incorporation of exactly two deuterium atoms. vulcanchem.com |

The combination of these advanced spectroscopic methods provides a comprehensive and unambiguous confirmation of the structural integrity of this compound, verifying both the correct elemental composition and the specific site of isotopic labeling.

Advanced Analytical Applications of 2 Deoxycytidine 5 ,5 D2 in Quantitative Biochemistry

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Nucleoside Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of a wide array of molecules in complex biological matrices, including nucleosides and DNA adducts. nih.govoup.com Its high sensitivity, selectivity, and accuracy make it an indispensable tool in modern bioanalysis. nih.govtera.org

Application of 2'-Deoxycytidine-5',5''-d2 as an Internal Standard in LC-MS/MS

The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of quantitative LC-MS/MS analysis, offering increased reproducibility and accuracy. nih.govacs.org this compound serves as an ideal internal standard for the quantification of its unlabeled counterpart, 2'-deoxycytidine (B1670253), and other related nucleosides. By introducing a known quantity of the deuterated standard early in the sample preparation process, any variability or loss of the analyte during extraction, handling, and analysis can be effectively compensated for. nih.govwuxiapptec.com This is because the SIL-IS has nearly identical physicochemical properties to the analyte, ensuring they behave similarly during chromatographic separation and ionization. oup.comresearchgate.net

The mass spectrometer can distinguish between the analyte and the internal standard based on their mass-to-charge ratio (m/z). ulisboa.pt For quantification, multiple reaction monitoring (MRM) is typically employed, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. ulisboa.ptnih.gov The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in the sample. wuxiapptec.comnih.gov This ratiometric approach significantly improves the precision and accuracy of the measurement by correcting for fluctuations in instrument response and matrix effects. wuxiapptec.comscispace.com

A key consideration is to select an internal standard with a sufficient mass difference from the analyte to prevent mass spectrometric cross-talk, with a difference of 4-5 Da being ideal. wuxiapptec.com The use of this compound, with its two deuterium (B1214612) atoms, provides a clear mass shift from the endogenous 2'-deoxycytidine, facilitating their distinct detection.

Table 1: Example MRM Transitions for 2'-Deoxycytidine and its Deuterated Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 2'-Deoxycytidine | 228.1 | 112.1 |

| This compound | 230.1 | 114.1 |

Note: The specific m/z values can vary slightly depending on the instrument and ionization conditions.

Methodological Considerations for Matrix Effects and Ionization Efficiency in LC-MS/MS

Biological matrices such as plasma, urine, and tissue extracts are inherently complex and can significantly impact the accuracy of LC-MS/MS quantification. tandfonline.com Matrix effects, primarily ion suppression or enhancement, occur when co-eluting endogenous components interfere with the ionization of the analyte in the mass spectrometer's ion source. oup.comtandfonline.com This can lead to an underestimation or overestimation of the analyte concentration. tandfonline.com

The use of a co-eluting SIL-IS like this compound is the most effective strategy to compensate for matrix effects. researchgate.net Since the analyte and the internal standard have very similar physicochemical properties, they experience the same degree of ion suppression or enhancement. wuxiapptec.com Consequently, the ratio of their signals remains constant, ensuring accurate quantification even in the presence of significant matrix effects. scispace.com

However, it is crucial to ensure that the internal standard and the analyte co-elute as closely as possible. researchgate.net While stable isotope labeling with ¹³C or ¹⁵N generally does not affect chromatographic retention time, deuterium labeling can sometimes lead to a slight shift in retention time, a phenomenon known as the "isotope effect". oup.comwuxiapptec.com This can be particularly problematic if the retention time shift causes the analyte and internal standard to elute in regions with different matrix effects. oup.com Therefore, careful optimization of the chromatographic conditions is necessary to minimize this separation and ensure accurate correction.

The concentration of the internal standard should also be carefully chosen. It is typically recommended that the response of the internal standard be in the range of 1/3 to 1/2 of the upper limit of quantification (ULOQ) of the analyte to ensure it falls within the linear range of the detector and effectively normalizes the analyte signal across the calibration curve. wuxiapptec.com

Optimization of Chromatographic Separation for this compound and Related Metabolites

Achieving optimal chromatographic separation is critical for the accurate quantification of 2'-deoxycytidine and its metabolites. chromatographyonline.com The goal is to resolve the analytes of interest from each other and from potentially interfering components in the biological matrix. libretexts.org This is particularly important for separating structurally similar nucleosides and their isomers.

Several chromatographic parameters can be optimized, including the choice of stationary phase, mobile phase composition, gradient profile, and flow rate. libretexts.orgresearchgate.net For polar compounds like nucleosides, reversed-phase chromatography is commonly used. nih.gov The mobile phase typically consists of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govmdpi.com The pH of the aqueous phase can significantly influence the retention of ionizable compounds like 2'-deoxycytidine. libretexts.org

For instance, at a lower pH, the amino group of the cytosine base is protonated, increasing its polarity and potentially reducing its retention on a nonpolar stationary phase. libretexts.org Conversely, at a higher pH, the compound is less protonated and may exhibit stronger retention. By carefully adjusting the mobile phase pH, the separation of 2'-deoxycytidine from other nucleosides can be fine-tuned. mdpi.com

Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to separate a wide range of metabolites with varying polarities within a reasonable run time. libretexts.org The gradient profile can be optimized to achieve the desired resolution between critical pairs of analytes. mdpi.com

In some cases, specialized columns, such as those with porous graphitic carbon stationary phases, can offer unique selectivity for polar and structurally related compounds. nih.gov Additionally, techniques like Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns, can provide higher resolution and faster analysis times. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Approaches for Deuterated Deoxynucleoside Analysis

While LC-MS/MS is a dominant technique, gas chromatography-mass spectrometry (GC-MS/MS) also offers a powerful platform for the analysis of nucleosides, particularly for assessing deuterium enrichment. chromatographyonline.comnih.gov

Sample Preparation and Derivatization Methodologies for GC-MS/MS

A key requirement for GC analysis is that the analytes must be volatile and thermally stable. chromatographyonline.comscioninstruments.com Nucleosides, being polar and non-volatile, require a chemical derivatization step to increase their volatility. chromatographyonline.comjfda-online.com This typically involves converting polar functional groups, such as hydroxyl and amino groups, into less polar derivatives. scioninstruments.comjfda-online.com

Silylation is a common derivatization technique where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. tandfonline.com Derivatization conditions, including the choice of reagent, solvent, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible conversion of the analytes. tandfonline.com In some instances, milder, room-temperature derivatization methods can be employed to avoid potential degradation of sensitive compounds. tandfonline.com

Another approach involves methylation, for instance, using reagents like MethElute™. nih.govresearchgate.net This can be performed rapidly in an on-line fashion within the hot GC inlet. nih.gov

Prior to derivatization, samples often undergo a purification and concentration step, such as solid-phase extraction (SPE), to remove interfering matrix components like salts and proteins. scioninstruments.comnih.gov It is also critical to ensure that the sample is free of residual water, as it can interfere with the derivatization reaction. nih.govresearchgate.net

Quantification of Deuterium Enrichment in Specific Nucleosides from Biological Samples (non-human)

GC-MS/MS is a highly sensitive technique for quantifying the incorporation of deuterium into nucleosides in biological samples from non-human studies. nih.govnih.gov This is particularly relevant in metabolic studies where deuterium oxide (D₂O) is administered to trace the synthesis of new DNA. researchgate.netescholarship.org The deuterium from D₂O gets incorporated into the deoxyribose moiety of newly synthesized deoxynucleosides. escholarship.org

By measuring the abundance of the deuterated isotopologue (e.g., M+1, M+2) relative to the unlabeled nucleoside (M+0), the rate of DNA synthesis and cell proliferation can be determined. jci.orgresearchgate.net For example, in studies involving mice, the enrichment of deuterium in deoxyadenosine (B7792050) (dA) has been measured from various tissues to assess cell population dynamics. nih.govjci.org

The GC-MS/MS is operated in selected reaction monitoring (SRM) mode to selectively detect and quantify the different isotopologues. nih.gov Calibration standards with known deuterium enrichments are used to create a calibration curve for accurate quantification. nih.govresearchgate.net

Table 2: Example of a Calibration Standard Set for Deuterium Enrichment Analysis

| Standard Level | Concentration of Unlabeled Analyte (e.g., dA) | Deuterium Enrichment (%) |

| 1 | 6 µM | 0.25 |

| 2 | 6 µM | 0.5 |

| 3 | 6 µM | 1.0 |

| 4 | 6 µM | 5.0 |

| 5 | 6 µM | 10.0 |

| 6 | 6 µM | 20.0 |

Note: The concentration of the unlabeled analyte in the standards should be close to the expected concentration in the biological samples to ensure accurate measurement of the isotopic enrichment. researchgate.net

The high sensitivity of modern GC-MS/MS systems allows for the analysis of very small sample sizes, such as those obtained from specific cell populations isolated by fluorescence-activated cell sorting (FACS). nih.govjci.org

Method Validation Protocols for this compound Quantification in Research Settings

The quantification of 2'-deoxycytidine (dC) in biological matrices is a critical aspect of various research areas, including DNA damage and repair, epigenetics, and pharmacokinetic studies of nucleoside analogue drugs. researchgate.netnih.gov To ensure the reliability and accuracy of such measurements, robust analytical method validation is imperative. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative mass spectrometry. nih.govclearsynth.com This is because a SIL-IS has virtually identical chemical and physical properties to the analyte, allowing it to compensate for variations in sample preparation, chromatographic retention, and ionization efficiency. scispace.comeurisotop.com

Validation protocols for methods quantifying analytes using this compound as an internal standard are designed to demonstrate that the procedure is suitable for its intended purpose. fda.gov These protocols are established in accordance with international guidelines and involve the assessment of several key performance characteristics. nih.goveuropa.eu

Specificity and Selectivity

Specificity is the ability of the analytical method to unequivocally measure the analyte of interest in the presence of other components that may be present in the sample, such as metabolites, impurities, or matrix components. europa.eu In the context of quantifying 2'-deoxycytidine using this compound, this involves demonstrating a lack of interference at the retention time of both the analyte and the internal standard.

Procedure:

Blank Matrix Analysis: Six different batches of the relevant biological matrix (e.g., plasma, urine, digested DNA) are analyzed to ensure no endogenous peaks interfere with the detection of 2'-deoxycytidine or its deuterated internal standard. gtfch.orgnih.gov

Analyte and IS in Blank Matrix: The blank matrix is then spiked with this compound and 2'-deoxycytidine at the Lower Limit of Quantification (LLOQ) to confirm their detection and resolution from any matrix components. labor-staber.de

Cross-Interference Check: A sample containing only 2'-deoxycytidine and another containing only this compound are analyzed to ensure that there is no signal from one compound in the mass transition monitored for the other.

Linearity and Range

Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrumental response over a specified range. nih.gov The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been shown to be accurate, precise, and linear. europa.eu

Procedure:

A series of calibration standards are prepared by spiking the blank biological matrix with known concentrations of 2'-deoxycytidine. A fixed concentration of this compound is added to each standard.

A minimum of five to six non-zero concentrations are typically used to construct the calibration curve. fda.govnih.gov

The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

The linearity is evaluated using a linear regression model, and a correlation coefficient (r²) of >0.99 is generally required. researchgate.net

| Nominal Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |

|---|---|---|---|

| 5.0 | 0.025 | 4.9 | 98.0 |

| 10.0 | 0.051 | 10.2 | 102.0 |

| 50.0 | 0.248 | 49.6 | 99.2 |

| 250.0 | 1.255 | 251.0 | 100.4 |

| 500.0 | 2.510 | 502.0 | 100.4 |

| 1000.0 | 4.995 | 999.0 | 99.9 |

| 2000.0 | 10.050 | 2010.0 | 100.5 |

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision represents the closeness of agreement between a series of measurements from the same sample. europa.eu These are typically assessed by analyzing Quality Control (QC) samples at multiple concentration levels.

Procedure:

QC samples are prepared in the biological matrix at a minimum of three concentration levels: low, medium, and high. nih.gov

Intra-assay (within-run) precision and accuracy: Determined by analyzing at least five replicates of each QC level in a single analytical run. texilajournal.com

Inter-assay (between-run) precision and accuracy: Determined by analyzing the QC samples on at least three different days. stanford.edu

The acceptance criteria for accuracy are typically within ±15% (±20% at the LLOQ) of the nominal value. Precision, measured by the relative standard deviation (RSD), should not exceed 15% (20% at the LLOQ). nih.gov

| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=5) | Inter-Assay (n=15, 3 runs) | ||

|---|---|---|---|---|---|

| Accuracy (% Bias) | Precision (% RSD) | Accuracy (% Bias) | Precision (% RSD) | ||

| Low | 15.0 | +4.5% | 5.9% | +5.1% | 7.2% |

| Medium | 400.0 | -2.1% | 3.4% | -1.8% | 4.5% |

| High | 1600.0 | +1.5% | 2.8% | +2.0% | 3.9% |

Matrix Effect

The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix. researchgate.net While a co-eluting SIL-IS like this compound is expected to experience the same effect as the analyte, thereby compensating for it, regulatory guidelines still require its evaluation. gtfch.orgtexilajournal.com

Procedure:

The effect is assessed by comparing the peak response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at the same concentration. chromatographyonline.com This is typically performed at low and high QC concentrations.

Matrix Factor (MF): Calculated as the ratio of the peak area in the presence of matrix to the peak area in the absence of matrix. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. researchgate.net

The RSD of the matrix factor across different lots of matrix should be ≤15%. gtfch.org

Stability

Stability experiments are conducted to evaluate the chemical stability of the analyte in the biological matrix under various processing and storage conditions. nih.gov The use of this compound helps to correct for degradation that may occur during sample workup, but the stability of the analyte in the matrix before processing must be confirmed.

Procedure: Stability is assessed by analyzing QC samples (low and high concentrations) after exposure to different conditions and comparing the results to freshly prepared samples.

Freeze-Thaw Stability: Assesses stability after multiple freeze-thaw cycles (typically three cycles). gtfch.org

Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a period that exceeds the expected sample handling time.

Long-Term Stability: Determines stability under the intended long-term storage conditions (e.g., -70°C) for a duration that covers the time from sample collection to analysis. researchgate.net

Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler before injection.

For all stability tests, the mean concentration of the stability samples should be within ±15% of the nominal concentration. gtfch.org

Application of 2 Deoxycytidine 5 ,5 D2 in Metabolic Pathway Elucidation

Tracing Deoxycytidine Metabolism and Nucleotide Salvage Pathways through Deuterium (B1214612) Labeling

The introduction of deuterium atoms at the 5',5''-positions of 2'-deoxycytidine (B1670253) creates a stable, non-radioactive tracer that is invaluable for studying its metabolic fate. vulcanchem.com Once introduced into a biological system, 2'-Deoxycytidine-5',5''-d2 participates in the same biochemical reactions as its natural counterpart. vulcanchem.com This allows researchers to meticulously follow its conversion and incorporation into various metabolic products.

A primary application lies in the investigation of nucleotide salvage pathways. wikipedia.org These pathways are crucial for cellular economy, recycling nucleosides and bases from the degradation of DNA and RNA to synthesize new nucleotides. wikipedia.org By using this compound, researchers can track its uptake by cells and its subsequent phosphorylation by deoxycytidine kinase to form 2'-deoxycytidine-5'-monophosphate-d2 (dCMP-d2). Further phosphorylation events, catalyzed by enzymes like UMP/CMP kinase and nucleoside diphosphate (B83284) kinase, lead to the formation of 2'-deoxycytidine-5'-diphosphate-d2 (dCDP-d2) and 2'-deoxycytidine-5'-triphosphate-d2 (dCTP-d2). wikipedia.org The presence of the deuterium label in these downstream metabolites, detectable by mass spectrometry, provides direct evidence of the salvage pathway's activity.

Furthermore, the metabolism of this compound can be tracked through deamination reactions. The enzyme cytidine (B196190) deaminase can convert it to deoxyuridine-d2, which can then enter different metabolic routes. wikipedia.org By analyzing the isotopic enrichment in these various metabolic products, scientists can quantify the flux through different branches of deoxycytidine metabolism, providing a detailed picture of how cells utilize this essential nucleoside.

Assessment of DNA Synthesis and Repair Dynamics in Cellular Models

The deuterated compound this compound serves as an effective probe for monitoring the dynamics of DNA synthesis and repair in various cellular models. vulcanchem.comsmolecule.com As a precursor to one of the four essential building blocks of DNA, its incorporation into newly synthesized DNA strands can be accurately measured. vulcanchem.com When cells are cultured in the presence of this compound, the labeled nucleoside is converted to dCTP-d2 and subsequently incorporated into the genomic DNA during replication.

This isotopic labeling allows for the precise quantification of de novo DNA synthesis. jenabioscience.com By extracting DNA from cells at different time points and analyzing the abundance of the deuterated deoxycytidine, researchers can determine the rate of DNA replication. This is particularly useful in studies of cell proliferation and the effects of various therapeutic agents on the cell cycle. For instance, analogs like 5-Aza-2'-deoxycytidine have been shown to inhibit proliferation and affect cell cycle dynamics in cancer cell lines. nih.govnih.gov

Moreover, this compound is a valuable tool for investigating DNA repair mechanisms. When cells are subjected to DNA damaging agents, repair processes are initiated, which often involve the synthesis of new DNA patches. By supplying this compound during the repair phase, scientists can track the incorporation of the labeled nucleotide into the repaired DNA segments. This provides insights into the efficiency and kinetics of different DNA repair pathways. Studies have shown that the incorporation of deuterated nucleosides can even protect cells from oxidative DNA damage. nih.govsci-hub.se

Isotopic Flux Analysis in In Vitro and In Vivo (Non-Human) Biological Systems

Isotopic flux analysis using this compound provides a quantitative measure of the rates of metabolic reactions within a biological system. chemie-brunschwig.ch This technique moves beyond simple concentration measurements to reveal the dynamic flow of metabolites through a pathway. In both in vitro cell cultures and in vivo non-human model organisms, the administration of this compound allows for the tracing of the deuterium label as it moves through the network of interconnected metabolic reactions. nih.govnih.gov

In in vitro studies, cultured cells are incubated with the labeled compound, and the isotopic enrichment of downstream metabolites is measured over time. nih.gov This data is then used in conjunction with mathematical models to calculate the flux through specific enzymatic steps. creative-proteomics.combiosynsis.com For example, the rate of conversion of deoxycytidine to deoxyuridine by cytidine deaminase can be determined by monitoring the appearance of deuterated deoxyuridine. nih.gov

In vivo studies in non-human organisms, such as rodents, involve the administration of this compound, followed by the collection of tissues at various time points. mdpi.com Analysis of the isotopic labeling patterns in metabolites extracted from these tissues provides a systemic view of deoxycytidine metabolism and its contribution to nucleotide pools in different organs. eurisotop.com This approach is crucial for understanding how metabolic pathways are regulated and dysregulated in various physiological and pathological states.

Deciphering Metabolic Network Dynamics with Stable Isotope-Resolved Metabolomics (SIRM)

Stable Isotope-Resolved Metabolomics (SIRM) is a powerful methodology that utilizes stable isotope tracers like this compound to map and quantify metabolic fluxes across entire metabolic networks. mdpi.comnih.govnih.gov This approach provides a global and dynamic view of cellular metabolism, offering insights that are not achievable with traditional metabolomics techniques. eurisotop.com

Integration of NMR and Mass Spectrometry for Atom-Resolved Isotope Tracing

SIRM heavily relies on the analytical power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govspringernature.comutah.edu These two techniques are highly complementary. MS is exceptionally sensitive for detecting and quantifying the mass shift introduced by the deuterium label in this compound and its metabolic derivatives, allowing for the determination of isotopologue distributions (the number of heavy isotopes per molecule). nih.gov

NMR, on the other hand, provides detailed structural information, enabling the determination of positional isotopomers (the specific location of the heavy isotopes within a molecule). nih.govspringernature.com By combining the data from both NMR and MS, researchers can achieve a comprehensive, atom-resolved picture of how the deuterium atoms from this compound are distributed throughout the metabolome. nih.gov This level of detail is critical for accurately modeling metabolic pathways and calculating fluxes.

Strategies for Distinguishing Biologically Derived Metabolites from Noise using Isotopic Labeling

A significant challenge in metabolomics is distinguishing true biological signals from analytical and experimental noise. Isotopic labeling with compounds like this compound provides an elegant solution to this problem. eurisotop.com Since only metabolites that are genuinely derived from the administered tracer will incorporate the deuterium label, their mass spectra will exhibit a characteristic isotopic pattern. eurisotop.com This allows for the confident identification of biologically relevant metabolites amidst a complex background of interfering signals. By filtering the data to include only those signals that show the expected isotopic enrichment, researchers can significantly improve the accuracy and reliability of their metabolomic analyses. eurisotop.com

Investigation of Enzyme Mechanisms and Kinetics Using 2 Deoxycytidine 5 ,5 D2

Study of Pyrimidine (B1678525) Nucleoside Metabolic Enzymes (e.g., Kinases, Deaminases)

The metabolism of pyrimidine nucleosides is a fundamental cellular process, and its enzymes are critical targets for research. 2'-Deoxycytidine-5',5''-d2 is instrumental in studying these enzymes, such as deoxycytidine kinase (dCK) and cytidine (B196190) deaminase (CDA).

Deoxycytidine Kinase (dCK): This enzyme catalyzes the phosphorylation of deoxycytidine to 2'-deoxycytidine-5'-monophosphate (dCMP), a crucial step in the nucleoside salvage pathway. researchgate.net By using this compound, researchers can investigate the interaction between the substrate and the kinase. Studies have shown that deuterated nucleotides may exhibit different phosphorylation rates compared to their non-deuterated versions. smolecule.com This difference can provide insights into the transition state of the phosphorylation reaction and the forces involved in substrate binding and catalysis.

Cytidine Deaminase (CDA): This enzyme converts deoxycytidine into deoxyuridine by removing an amine group. smolecule.com The use of deuterated substrates can help elucidate the reaction mechanism. While labeling at the 5',5''-position does not directly probe the deamination chemistry at the pyrimidine ring, it can reveal coupling effects or allosteric interactions within the enzyme's active site during catalysis. More direct mechanistic insights for CDA have been obtained using 15N and solvent deuterium (B1214612) isotope effects, which have shown that the enzymatic deamination proceeds through a tetrahedral intermediate, with ammonia (B1221849) elimination being a major rate-determining step. nih.govresearchgate.net

The following table summarizes the key pyrimidine metabolic enzymes and the potential insights gained from using deuterated substrates like this compound.

| Enzyme | Function | Insights from Deuterated Substrate Studies |

| Deoxycytidine Kinase (dCK) | Phosphorylates deoxycytidine to dCMP. | Analysis of enzyme kinetics, substrate binding, and transition state of phosphoryl transfer. smolecule.com |

| Cytidine Deaminase (CDA) | Deaminates deoxycytidine to deoxyuridine. | Elucidation of reaction mechanism and transition state structure. nih.govresearchgate.net |

Application of Deuterium Labeling in Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.orgdalalinstitute.com It is a primary tool for studying reaction mechanisms, as it provides information about bond-breaking or bond-forming events in the rate-determining step and changes in the transition state. wikipedia.orglibretexts.org

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. dalalinstitute.comlibretexts.org For this compound, a primary KIE would manifest if a C-H bond at the 5'-position was cleaved during the slowest step of an enzymatic reaction. For many key reactions, such as phosphorylation by deoxycytidine kinase, there is no C-H bond cleavage at this position. However, in certain oxidative reactions that might occur at the C5' position, a significant primary KIE would be expected, providing direct evidence for C-H bond scission in the mechanism.

A secondary kinetic isotope effect (SKIE) occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation. wikipedia.orglibretexts.org These effects are typically smaller than primary KIEs but are highly informative about changes in the local environment of the isotope between the ground state and the transition state. wikipedia.org

Specifically, SKIEs can reveal changes in the hybridization of the carbon atom. For this compound, a change in the hybridization of the C5' carbon from sp3 (in the ground state) towards sp2 in the transition state would result in a normal KIE (kH/kD > 1). Conversely, an increase in steric crowding around the C5' position in the transition state, without a change in hybridization, can also lead to a normal KIE. This phenomenon is critical for understanding the mechanism of enzymes like kinases. During phosphorylation, the binding of ATP and the subsequent transfer of the phosphate (B84403) group to the 5'-hydroxyl group can alter the conformation and vibrational modes at the C5' position, leading to a measurable SKIE. Analyzing this effect helps to build a more detailed picture of the transition state geometry within the enzyme's active site.

Primary Kinetic Isotope Effects in Deoxynucleoside Reactions

Elucidation of Enzymatic Biotransformation Pathways of Deuterated Substrates

Isotopically labeled compounds are invaluable as tracers for mapping metabolic pathways. acs.org this compound can be introduced into biological systems to track the fate of deoxycytidine with high precision using techniques like mass spectrometry. vulcanchem.com

Once administered to cells, this compound enters the pyrimidine salvage pathway. ontosight.ai It can be acted upon by two key enzymes, leading to different metabolic fates:

Phosphorylation: Deoxycytidine kinase (dCK) can phosphorylate it to form the corresponding deuterated 2'-deoxycytidine (B1670253) monophosphate (dCMP-d2), which is then further phosphorylated to the triphosphate (dCTP-d2). This deuterated nucleotide can then be incorporated into DNA. smolecule.com

Deamination: Cytidine deaminase (CDA) can convert it to 2'-deoxyuridine-5',5''-d2. This product can then enter other metabolic routes.

By measuring the relative amounts of the deuterated label in different downstream metabolites and in DNA, researchers can quantify the flux through these competing pathways. This information is vital for understanding how nucleotide metabolism is regulated and how it might be altered in disease states or in response to drugs. nih.govnih.gov The use of stable, non-radioactive isotopes like deuterium makes these studies safer and more accessible. acs.org The biotransformation of deuterated compounds can sometimes proceed at different rates compared to their non-deuterated counterparts, an effect that must be considered in the experimental design. hyphadiscovery.com

Structural Biology Applications of 2 Deoxycytidine 5 ,5 D2 in Nuclear Magnetic Resonance Nmr Spectroscopy

Use of Deuterium (B1214612) Labeling for Simplification of NMR Spectra in Large Biomolecules

The study of large biomolecules such as proteins and nucleic acids by ¹H NMR spectroscopy is often hampered by severe spectral overlap, where a multitude of proton signals crowd a narrow chemical shift range. nih.govmdpi.com This congestion makes it incredibly challenging to unambiguously assign signals to specific atoms within the molecule, a critical first step for any detailed structural analysis. nih.govoup.com Deuterium labeling, including the use of 2'-Deoxycytidine-5',5''-d2, provides an elegant solution to this problem. oup.comcambridge.org

By replacing protons with deuterons, the corresponding signals in the ¹H NMR spectrum are effectively eliminated because deuterium resonates at a much different frequency. nih.gov This selective "editing" of the spectrum significantly reduces its complexity. nih.govoup.com For example, incorporating this compound into a DNA or RNA strand removes the signals from the 5' and 5'' protons of that specific residue. This simplification helps to resolve ambiguities in crowded spectral regions and facilitates the assignment of remaining proton resonances. oup.com

Furthermore, the presence of deuterium can lead to narrower linewidths for the remaining proton signals. nih.gov This is because the substitution of protons with deuterons reduces the pathways for ¹H-¹H spin diffusion, a relaxation mechanism that contributes to line broadening. nih.gov The resulting sharper signals not only improve spectral resolution but can also enhance signal sensitivity. oup.com

Key advantages of using deuterium labeling in NMR of large biomolecules:

| Feature | Benefit |

| Spectral Simplification | Reduces the number of proton signals, alleviating spectral overlap. nih.govoup.com |

| Improved Resolution | Narrower linewidths of remaining proton signals lead to better-resolved spectra. nih.gov |

| Enhanced Sensitivity | In some cases, sharper signals can result in a better signal-to-noise ratio. oup.com |

| Facilitated Assignments | Simplification of spectra makes the assignment of individual proton resonances more straightforward. oup.com |

Strategies for Site-Specific Incorporation of this compound into Nucleic Acids for NMR Studies

The power of using this compound in NMR studies lies in the ability to place it at specific, predetermined positions within a DNA or RNA sequence. This site-specific incorporation allows researchers to probe the local structure and dynamics of a particular region of interest. Two primary strategies are employed for this purpose: chemical synthesis and enzymatic methods.

Chemical Synthesis:

The most common method for producing oligonucleotides with site-specific modifications is solid-phase phosphoramidite (B1245037) chemistry. mdpi.combiosyn.com This involves the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing chain attached to a solid support. To incorporate this compound, a corresponding phosphoramidite derivative of the deuterated nucleoside is required.

The synthesis of 2'-deoxy[5'-²H]ribonucleosides has been an area of active research. nih.govjst.go.jp One established method involves the stereoselective reduction of a 5'-oxosugar derivative using a deuterated reducing agent like deuterated Alpine-Borane. tandfonline.com The resulting deuterated sugar can then be converted into the desired pyrimidine (B1678525) nucleoside, in this case, this compound. tandfonline.com This nucleoside is then protected and converted into a phosphoramidite for use in standard automated DNA or RNA synthesizers. biosyn.comtandfonline.com This approach allows for the precise placement of the deuterated cytidine (B196190) at any desired position in the oligonucleotide sequence. biosyn.com

Enzymatic Methods:

Enzymatic approaches offer an alternative, particularly for the synthesis of longer RNA molecules. mdpi.comtandfonline.com In vitro transcription using DNA-dependent RNA polymerases, such as T7 RNA polymerase, is a widely used technique. mdpi.com This method utilizes ribonucleoside 5'-triphosphates (NTPs) as substrates. To incorporate a deuterated residue, the corresponding deuterated NTP is required.

The enzymatic synthesis of specifically deuterated NTPs has been developed. tandfonline.comscienceopen.combu.edu These protocols often start from a labeled precursor, like deuterated D-ribose, and employ a series of enzymes from the pentose-phosphate pathway and nucleotide biosynthesis pathways to produce the desired deuterated NTP. tandfonline.combu.edu For instance, [5',5''-²H]PRPP (phosphoribosyl pyrophosphate) can be generated from labeled D-ribose, which then serves as a precursor for the synthesis of deuterated nucleoside monophosphates and subsequently triphosphates. bu.edu The synthesis of specifically deuterated cytidine 5'-triphosphate (CTP) is often handled separately due to the specific requirements of the CTP synthetase enzyme. scienceopen.combu.edu Once synthesized, these deuterated NTPs can be used in in vitro transcription reactions to produce RNA molecules with site-specific deuterium labels. tandfonline.comscienceopen.com

| Strategy | Description | Key Features |

| Chemical Synthesis (Phosphoramidite) | Stepwise addition of nucleotide building blocks on a solid support. mdpi.combiosyn.com | High precision in placement of the label. biosyn.com Suitable for both DNA and RNA. |

| Enzymatic Methods (In Vitro Transcription) | Use of RNA polymerase and deuterated nucleoside triphosphates (NTPs). mdpi.comtandfonline.com | Efficient for producing large RNA molecules. tandfonline.com Requires synthesis of the corresponding deuterated NTP. scienceopen.combu.edu |

Solid-State Deuterium NMR for Studying Internal Motions of Nucleosides and Oligonucleotides

The basis of this technique lies in the interaction of the deuterium nucleus's quadrupole moment with the local electric field gradient. rsc.org The resulting NMR lineshape is highly sensitive to the orientation and motion of the C-²H bond. acs.org By analyzing the changes in the deuterium NMR lineshape as a function of experimental conditions like temperature or hydration, detailed information about the rates and amplitudes of local motions can be extracted. acs.orgnih.gov

These studies have revealed that the furanose ring and the helix backbone can undergo significant large-amplitude motions on the microsecond timescale. acs.org This information is crucial for understanding the flexibility of DNA and how its dynamic properties relate to its biological function, such as protein recognition. acs.orgglenresearch.com

Deuterium-Assisted NMR for Conformational and Dynamic Analysis of DNA and RNA

The use of this compound and other deuterated nucleosides extends beyond simple spectral simplification to enable more sophisticated NMR experiments for detailed conformational and dynamic analysis of DNA and RNA. rsc.orgacs.org

In solution NMR, the Nuclear Overhauser Effect (NOE) is a primary source of distance restraints used for structure determination. NOEs arise from the through-space dipolar coupling between protons that are close to each other. By selectively replacing protons with deuterons, specific NOE interactions can be eliminated. glenresearch.com This helps in assigning the remaining NOEs and can be used to confirm or deny specific spatial proximities between different parts of the nucleic acid. oup.com For instance, deuterating the 5' and 5'' positions of a cytidine residue would remove any NOEs involving these protons, which can help in resolving assignment ambiguities in complex NOESY spectra. glenresearch.com

Furthermore, deuterium labeling is instrumental in studying the dynamics of nucleic acids in solution. nih.gov Techniques like relaxation measurements can provide information on motions occurring on the pico- to nanosecond timescale. nih.gov The presence of deuterium simplifies the relaxation pathways of nearby protons and carbons, making the interpretation of relaxation data more straightforward and accurate. nih.gov

Deuterium labeling is also crucial for studying slower, microsecond-to-millisecond timescale motions, which are often associated with functionally important conformational changes. nih.gov While solution NMR techniques like relaxation dispersion can probe these motions, solid-state NMR on deuterated samples provides a unique window into the intermediate nanosecond-to-microsecond timescale. nih.govnih.gov By combining data from both solution and solid-state NMR on selectively deuterated samples, a more complete picture of the conformational landscape and dynamic behavior of DNA and RNA can be constructed. nih.gov This integrated approach is vital for understanding how the structure and dynamics of nucleic acids govern their interactions with other molecules and their biological roles. acs.orgnih.gov

Emerging Methodologies and Future Research Directions for 2 Deoxycytidine 5 ,5 D2

Advancements in Deuterium (B1214612) Labeling Technologies and Their Impact on Research

The field of isotopic labeling has seen significant progress, directly impacting the synthesis and application of deuterated compounds like 2'-Deoxycytidine-5',5''-d2. These advancements are crucial for a variety of analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), where deuterium labeling helps to simplify complex spectra and elucidate molecular structures and dynamics. glenresearch.comgoogle.com

Initially, deuterium labeling of nucleosides was primarily achieved through enzymatic methods. google.com However, these methods often resulted in low levels of deuterium incorporation and required complex purification techniques. google.com Chemical synthesis methods have since been developed to provide higher levels of deuterium incorporation at specific positions on both the sugar and base moieties of nucleosides. google.comgoogle.com For instance, site-specific deuteration can be achieved using methods like platinum-catalyzed exchange. google.com A significant advancement has been the development of cost-effective strategies for producing deuterated nucleosides, such as using non-deuterated base reagents with deuterated solvents like DMSO-d6 as the deuterium donor. oup.com This approach has been shown to produce base-deuterated nucleosides in high yield and with high levels of deuterium incorporation. oup.com

Recent developments have also focused on creating more efficient and selective deuteration methods. clockss.org For example, a Palladium on Carbon (Pd/C) catalyzed H-D exchange reaction using deuterium oxide (D2O) under a hydrogen atmosphere has been developed for the base-selective deuteration of nucleosides. clockss.org This method is advantageous as it does not require expensive deuterium gas and can be performed under neutral conditions, making it applicable to a wide range of nucleic acids. clockss.org Furthermore, advancements in phosphoramidite (B1245037) chemistry have enabled the synthesis of deuterated oligonucleotides with defined sequences, allowing for detailed conformational studies of DNA and RNA. google.comgoogle.com

These technological advancements have a profound impact on research. The ability to selectively label specific positions, such as the 5',5''-d2 positions in 2'-deoxycytidine (B1670253), allows for precise investigation of molecular interactions and dynamics. glenresearch.com In NMR studies, selective deuteration reduces spectral complexity and suppresses spin diffusion, leading to enhanced signal sensitivity and resolution. oup.com This is particularly valuable for studying the structure and dynamics of large biomolecules like proteins and nucleic acids. glenresearch.comoup.com For mass spectrometry, deuterated compounds serve as excellent internal standards for quantitative analyses, improving the accuracy of measurements. mdpi.comacs.org

| Technology/Method | Description | Impact on this compound Research |

| Chemical Synthesis | Allows for high levels of site-specific deuterium incorporation. google.comgoogle.com | Enables the precise synthesis of this compound for targeted studies. |

| DMSO-d6 as Deuterium Donor | A cost-effective method for high-yield deuteration of nucleoside bases. oup.com | Facilitates more accessible and economical production of deuterated precursors. |

| Pd/C Catalyzed H-D Exchange | An efficient and selective method for base deuteration using D2O. clockss.org | Provides a clean and versatile method for labeling nucleosides without harsh conditions. |

| Phosphoramidite Chemistry | Enables the incorporation of deuterated nucleosides into synthetic oligonucleotides. google.comgoogle.com | Allows for the study of this compound within the context of DNA and RNA strands. |

Challenges and Solutions in Maintaining Isotopic Integrity and Minimizing Hydrogen/Deuterium Exchange in Complex Systems

A primary challenge in working with deuterated compounds like this compound is maintaining their isotopic integrity, particularly in complex biological systems. Hydrogen/deuterium (H/D) exchange, the process where a deuterium atom is replaced by a hydrogen atom, can occur, compromising the accuracy of experimental results. wikipedia.org This exchange is influenced by several factors, including pH, temperature, and the presence of catalysts. mdpi.comwikipedia.org

The stability of the C-D bond is generally greater than the C-H bond, which is the basis for the kinetic isotope effect. nih.gov However, even non-labile hydrogens can undergo exchange under certain conditions. wikipedia.org For instance, in mass spectrometry-based proteomics, back-exchange can occur during the analysis process, where deuterium atoms on the protein backbone are exchanged with hydrogen atoms from the aqueous mobile phase. nih.gov

Several strategies have been developed to minimize H/D exchange and preserve isotopic integrity:

pH and Temperature Control: The rate of H/D exchange is highly dependent on pH, with the minimum exchange rate for protein backbone amides occurring around pH 2.5. acs.org Performing analyses at low temperatures, often near 0°C or even sub-zero temperatures, significantly slows down the back-exchange rate. nih.gov

Aprotic Environments: Whenever possible, maintaining the deuterated sample in an aprotic (water-free) environment can prevent H/D exchange. wikipedia.org

Rapid Analysis: Minimizing the time the sample is exposed to conditions that promote exchange is crucial. This has led to the development of rapid analytical techniques, such as ultra-high performance liquid chromatography (UHPLC) and fast fragmentation methods in mass spectrometry. bohrium.com

Correction for Back-Exchange: In many cases, back-exchange is unavoidable. Therefore, control experiments are performed to quantify the extent of back-exchange, and the data is mathematically corrected to account for this loss of deuterium. wikipedia.org

Chemical Modification: In some instances, chemical modifications can be made to the molecule to stabilize the deuterium label, although this is not always feasible without altering the molecule's biological activity.

The table below summarizes the key challenges and the corresponding solutions for maintaining the isotopic integrity of this compound.

| Challenge | Description | Solution(s) |

| Back-Exchange in Aqueous Solutions | Deuterium atoms exchange with protons from water during sample preparation and analysis. nih.gov | Lowering pH to ~2.5, reducing temperature to near 0°C, using rapid chromatography and analysis techniques. nih.govacs.org |

| Catalyst-Induced Exchange | Presence of acid, base, or metal catalysts can facilitate H/D exchange. wikipedia.orgacs.org | Careful control of reaction and buffer conditions to eliminate or minimize catalytic activity. |

| Thermal Instability | Higher temperatures can increase the rate of H/D exchange. acs.org | Performing experiments at reduced temperatures. nih.gov |

| Long Exposure Times | Prolonged exposure to exchange-promoting conditions increases deuterium loss. | Utilizing high-speed analytical platforms to shorten analysis times. bohrium.com |

Integration of this compound Research with Complementary "Omics" Methodologies

The use of this compound and other deuterated nucleosides can be significantly enhanced by integrating these studies with various "omics" methodologies, such as genomics, transcriptomics, proteomics, and metabolomics. oup.com This multi-omics approach provides a more comprehensive and systems-level understanding of biological processes. oup.com

Genomics and Transcriptomics: In genomics and transcriptomics, stable isotope labeling can be used to track the synthesis and turnover of DNA and RNA. creative-proteomics.com By incorporating this compound into newly synthesized nucleic acids, researchers can measure rates of DNA replication and transcription. researchgate.net This is particularly valuable for studying cell proliferation, gene expression dynamics, and the effects of various stimuli or therapeutic agents on these processes. creative-proteomics.comresearchgate.net For example, metabolic labeling with deuterated water (D2O) has been used to quantify the proliferation rates of cells by measuring deuterium incorporation into the deoxyribose moiety of purine (B94841) deoxyribonucleosides in newly synthesized DNA. researchgate.net

Proteomics: In proteomics, hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein conformation, dynamics, and interactions. nih.gov While HDX-MS typically focuses on the exchange of backbone amide protons, the use of deuterated ligands or substrates, which could be derived from this compound, can provide insights into the binding interface and conformational changes in proteins upon interaction with nucleic acids.

Metabolomics: Metabolomics studies benefit greatly from the use of stable isotope tracers to map metabolic pathways and quantify metabolic fluxes. eurisotop.com Deuterium-labeled compounds, including nucleosides, are used as internal standards for accurate quantification of metabolites by mass spectrometry. nih.gov Furthermore, by introducing this compound into a biological system, it is possible to trace its metabolic fate and understand the pathways involved in its synthesis, degradation, and incorporation into other biomolecules. researchgate.net

The integration of these omics approaches creates a powerful synergy. For instance, a study could use transcriptomics to identify changes in gene expression in response to a particular treatment, proteomics to analyze the resulting changes in protein levels and conformations, and metabolomics with this compound to investigate the impact on nucleotide metabolism and DNA synthesis.

| Omics Field | Integration with this compound | Research Insights |

| Genomics | Tracking incorporation into newly synthesized DNA to measure replication rates. creative-proteomics.comresearchgate.net | Cell proliferation dynamics, DNA repair mechanisms. |

| Transcriptomics | Monitoring incorporation into RNA to quantify transcription rates. creative-proteomics.com | Gene expression regulation, RNA turnover. |

| Proteomics | Use as a probe in HDX-MS to study protein-DNA/RNA interactions. nih.gov | Mapping binding sites, understanding conformational changes. |

| Metabolomics | Tracing metabolic pathways and use as an internal standard for quantification. researchgate.netnih.gov | Nucleotide metabolism, metabolic flux analysis. |

Prospects for Novel Applications of Deuterated Nucleosides in Mechanistic Biochemistry

The unique properties of deuterated nucleosides like this compound open up exciting possibilities for novel applications in mechanistic biochemistry. The kinetic isotope effect (KIE), where the replacement of hydrogen with deuterium slows down reaction rates involving the cleavage of that bond, is a powerful tool for elucidating reaction mechanisms. nih.gov

Enzyme Mechanism Studies: By strategically placing a deuterium label at a position involved in an enzyme-catalyzed reaction, researchers can determine whether the cleavage of that C-H bond is a rate-determining step. For example, if an enzyme abstracts a hydrogen from the 5' position of 2'-deoxycytidine, the use of this compound would result in a slower reaction rate, providing direct evidence for the involvement of this position in the catalytic mechanism. This approach has been used to probe the mechanism of DNA cleavage by hydroxyl radicals. scienceopen.com

Probing Nucleic Acid Structure and Dynamics: Site-specific deuteration is invaluable for NMR studies of nucleic acid structure and dynamics. glenresearch.comoup.com By replacing specific protons with deuterium, researchers can simplify complex NMR spectra and overcome the problem of resonance overlap, which is a major challenge in studying large nucleic acids. oup.com This allows for more precise determination of structural parameters and a better understanding of the dynamic motions within DNA and RNA molecules. glenresearch.com

Drug Development and Metabolism: There is growing interest in the use of deuterated compounds in drug development. acs.orgacs.org The "deuterium switch" strategy involves replacing specific hydrogens in a drug molecule with deuterium to alter its metabolic profile. nih.gov This can lead to improved pharmacokinetic properties, such as increased metabolic stability and reduced formation of toxic metabolites. acs.orgnih.gov While 2'-Deoxycytidine itself is a natural nucleoside, deuterated analogs of nucleoside-based drugs could be developed to enhance their therapeutic efficacy. For example, deuteration could slow down enzymatic degradation, leading to a longer half-life in the body.